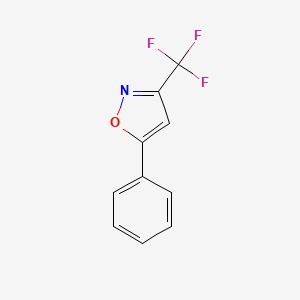
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of acetyl chloride, where the acetyl group is substituted with a 2-bromo-3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride typically involves the reaction of 2-bromo-3,4-dimethoxybenzene with acetyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2-bromo-3,4-dimethoxybenzene+acetyl chlorideAlCl32-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acetyl chloride group under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, and thioesters.
Reduction: 2-(3,4-dimethoxyphenyl)acetyl chloride.
Oxidation: 2-(2-bromo-3,4-dimethoxyphenyl)acetic acid.
科学的研究の応用
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential precursor for the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride involves its reactivity towards nucleophiles and electrophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The bromine atom can participate in halogen exchange reactions, further diversifying the compound’s reactivity.
類似化合物との比較
Similar Compounds
2-(3,4-dimethoxyphenyl)acetyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
2-bromo-3,4-dimethoxybenzaldehyde: Contains an aldehyde group instead of an acetyl chloride group, resulting in different chemical behavior.
3,4-dimethoxyphenylacetic acid: The carboxylic acid derivative of the compound, with distinct properties and uses.
Uniqueness
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is unique due to the presence of both bromine and acetyl chloride functional groups, which confer a combination of reactivity patterns not found in similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
分子式 |
C10H10BrClO3 |
|---|---|
分子量 |
293.54 g/mol |
IUPAC名 |
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C10H10BrClO3/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3 |
InChIキー |
XOFSOJSBLOBNSQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CC(=O)Cl)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


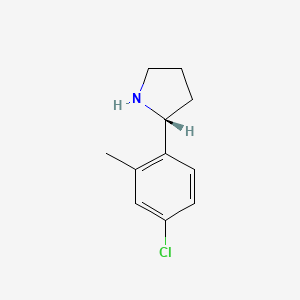
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
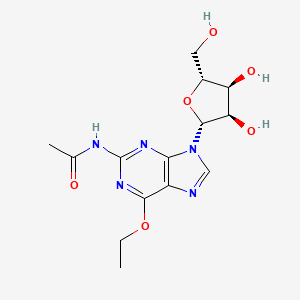
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
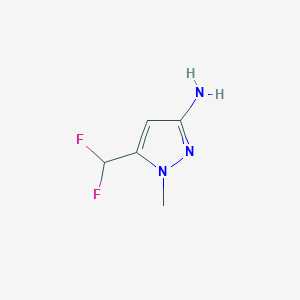
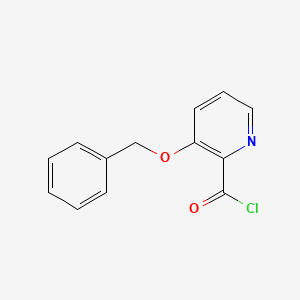
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
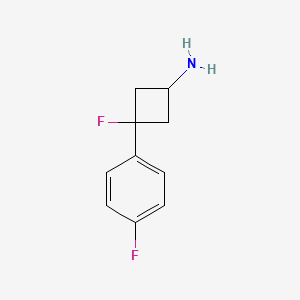
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
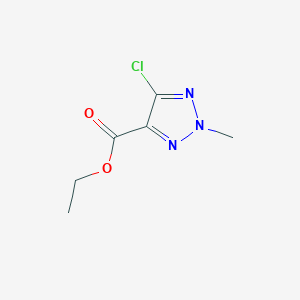

![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)

